Cas no 64890-06-8 (7-Nitro-2-phenyl-1h-indole)

7-Nitro-2-phenyl-1h-indole 化学的及び物理的性質
名前と識別子
-
- 1H-Indole, 7-nitro-2-phenyl-
- 7-nitro-2-phenyl-1H-indole
- SB38123
- DTXSID10493121
- DA-17904
- CS-0341749
- 64890-06-8
- MFCD18449942
- 7-Nitro-2-phenyl-1h-indole
-
- MDL: MFCD18449942
- インチ: InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-9-12(15-14(11)13)10-5-2-1-3-6-10/h1-9,15H
- InChIKey: ZQFKMEVQELHDEV-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)[N+](=O)[O-])N2
計算された属性
- 精确分子量: 238.0743
- 同位素质量: 238.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 309
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 61.6Ų
じっけんとくせい
- PSA: 58.93
7-Nitro-2-phenyl-1h-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0683-500mg |
7-Nitro-2-phenyl-1H-indole |
64890-06-8 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
Chemenu | CM146606-1g |
7-nitro-2-phenyl-1H-indole |
64890-06-8 | 95% | 1g |
$830 | 2021-08-05 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0683-5g |
7-Nitro-2-phenyl-1H-indole |
64890-06-8 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0683-500mg |
7-Nitro-2-phenyl-1H-indole |
64890-06-8 | 96% | 500mg |
¥4800.42 | 2025-01-22 | |
eNovation Chemicals LLC | D968952-250mg |
7-Nitro-2-phenyl-1H-indole |
64890-06-8 | 95% | 250mg |
$370 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412419-50mg |
7-Nitro-2-phenyl-1H-indole |
64890-06-8 | 96% | 50mg |
¥1894.00 | 2024-05-05 | |
Crysdot LLC | CD11079980-1g |
7-Nitro-2-phenyl-1H-indole |
64890-06-8 | 95+% | 1g |
$880 | 2024-07-18 | |
eNovation Chemicals LLC | D968952-50mg |
7-Nitro-2-phenyl-1H-indole |
64890-06-8 | 95% | 50mg |
$190 | 2025-02-26 | |
eNovation Chemicals LLC | D968952-5g |
7-Nitro-2-phenyl-1H-indole |
64890-06-8 | 95% | 5g |
$4475 | 2025-02-26 | |
eNovation Chemicals LLC | D968952-500mg |
7-Nitro-2-phenyl-1H-indole |
64890-06-8 | 95% | 500mg |
$610 | 2025-02-26 |
7-Nitro-2-phenyl-1h-indole 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
7-Nitro-2-phenyl-1h-indoleに関する追加情報
7-Nitro-2-phenyl-1H-indole: A Comprehensive Overview
7-Nitro-2-phenyl-1H-indole (CAS No. 64890-06-8) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The 7-nitro substituent and the 2-phenyl group play pivotal roles in determining its unique chemical properties and biological activity.
The synthesis of 7-nitro-2-phenyl-1H-indole involves a series of well-established organic reactions, including nitration, Friedel-Crafts alkylation, and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the indole ring system, thereby reducing reaction times and minimizing byproducts.
One of the most intriguing aspects of 7-nitro-2-phenyl-1H-indole is its potential as a building block for drug discovery. The nitro group at the 7-position imparts strong electron-withdrawing effects, which can enhance the compound's reactivity in various biochemical pathways. This makes it an attractive candidate for designing molecules with anti-inflammatory, anticancer, or neuroprotective properties. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against certain types of cancer cells by modulating key signaling pathways such as MAPK and PI3K/AKT.
In addition to its pharmacological applications, 7-nitro-2-phenyl-1H-indole has found utility in materials science. Its aromaticity and conjugated system make it suitable for applications in organic electronics, such as in the development of semiconducting polymers or light-emitting diodes (LEDs). Researchers have reported that incorporating this compound into polymer frameworks can significantly improve charge transport properties, paving the way for next-generation electronic devices.
The spectroscopic properties of 7-nitro-2-phenyl-1H-indole have also been extensively studied. UV-vis spectroscopy reveals strong absorption bands in the visible region, which are attributed to the extended conjugation within the molecule. Fluorescence studies have shown that this compound exhibits bright emission under certain conditions, making it a potential candidate for fluorescent sensing applications. Recent work has focused on tuning its emission properties by modifying substituents on the indole ring, leading to novel sensors for metal ions or biothiols.
Safety considerations are paramount when handling 7-nitro-2 phenyl 1H indole (CAS No. 64890 06 8). Although it is not classified as a hazardous chemical under standard conditions, proper precautions should be taken during synthesis and handling to avoid exposure. Gloves, lab coats, and goggles are recommended when working with this compound to ensure laboratory safety.
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